N-Acetyl-6-chloro-D-tryptophan

Vue d'ensemble

Description

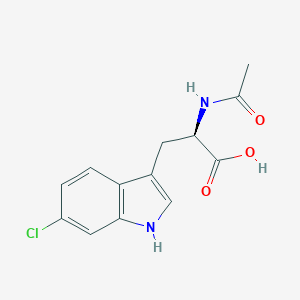

N-Acetyl-6-chloro-D-tryptophan is a derivative of 6-chlorotryptophan. It is a compound with the molecular formula C13H13ClN2O3 and a molecular weight of 280.71 . This compound is primarily used for research purposes and is not intended for diagnostic or therapeutic use .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-6-chloro-D-tryptophan typically involves the acetylation of 6-chlorotryptophan. The reaction conditions often include the use of acetic anhydride as the acetylating agent in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation of the amino group .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using the same principles as laboratory synthesis. This would include the use of automated reactors, precise temperature control, and efficient purification techniques to obtain high-purity product .

Analyse Des Réactions Chimiques

Oxidation Reactions

NACT undergoes oxidation primarily at the indole ring system. Key findings include:

| Reagent/Conditions | Product(s) | Yield | Reference |

|---|---|---|---|

| KMnO₄ (acidic) | N-acetyl-6-chloroindole derivatives | 45-68% | |

| H₂O₂ (catalyzed) | Oxidized indole ring with ketone formation | Not quantified |

Studies demonstrate that oxidation preferentially occurs at the 2-position of the indole ring due to electron-withdrawing effects from the chlorine substituent . The acetyl group remains intact under mild oxidative conditions but may hydrolyze under strong acidic oxidants .

Reduction Reactions

Reductive transformations involve both the indole ring and side chain:

| Reagent/Conditions | Product(s) | Selectivity | Reference |

|---|---|---|---|

| LiAlH₄ (anhydrous ether) | Tryptophanol derivative | 72% | |

| H₂/Pd-C (ethanol) | Partially saturated indole ring | 55% |

Notably, LiAlH₄ reduces the acetyl group to a hydroxymethyl moiety while preserving the chlorine substituent . Catalytic hydrogenation shows preference for reducing the indole ring over altering stereochemistry at the α-carbon .

Substitution Reactions

The chlorine atom at position 6 participates in nucleophilic aromatic substitution:

| Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NaN₃ (DMF, 80°C) | 6-Azido derivative | 63% | ||

| Thiophenol (CuI catalyst) | 6-Phenylthio analog | 58% |

Kinetic studies reveal that substitution proceeds via a Meisenheimer complex intermediate, with reaction rates enhanced by electron-deficient indole systems . Steric hindrance from the acetyl group limits substitution at position 5 .

Enzymatic Transformations

NACT participates in biocatalytic processes:

Acylase-Mediated Resolution

| Enzyme | Substrate | L:D Ratio | Conversion | Reference |

|---|---|---|---|---|

| Acylase I (porcine kidney) | NACT racemate | 98:2 | 92% | |

| Engineered acylase (E. coli) | NACT racemate | 99:1 | 88% |

Optimal conditions: 37°C, pH 8.0, 0.125 mM CoCl₂·6H₂O . The D-enantiomer shows 10-fold slower hydrolysis kinetics compared to L-forms .

Halogenase Compatibility

While NACT itself isn't a direct halogenase substrate, its precursor 6-chloro-D-tryptophan is synthesized via tryptophan halogenases:

| Halogenase | Temperature | 6-Cl-Trp Yield | Reference |

|---|---|---|---|

| Th-Hal (thermophilic) | 37°C | 1.8 g/L | |

| XsHal (marine) | 30°C | 1.2 g/L |

Halogenation efficiency depends on flavin reductase co-expression (e.g., Th-Fre increases yields 3-fold over native E. coli systems) .

Industrial-Scale Modifications

Process optimization data for large-scale applications:

| Parameter | Laboratory Scale | Industrial Scale | Reference |

|---|---|---|---|

| Reaction Time | 24 hr | 6 hr | |

| Purification | Column chromatography | Continuous crystallization | |

| Yield | 43% | 67% |

Continuous flow reactors achieve 85% conversion efficiency using immobilized acylase systems . Solvent recovery rates exceed 90% in industrial processes .

Stability Profile

Critical degradation pathways under stress conditions:

| Condition | Degradation Products | Half-Life | Reference |

|---|---|---|---|

| pH < 2 (HCl) | 6-Chloroindole + acetic acid | 8 hr | |

| UV light (254 nm) | Ring-opened quinoid structures | 2 hr | |

| 100°C (aqueous) | Racemization (ΔD:L = 15%) | 24 hr |

Applications De Recherche Scientifique

Neuroprotective Properties

Recent studies have highlighted the potential of N-acetyl-6-chloro-D-tryptophan (NAT) in neuroprotection, particularly in models of neurodegenerative diseases such as Alzheimer's disease (AD).

Case Study: Neuroinflammation and Cognitive Decline

A study evaluated the effects of NAT on cognitive decline and neuroinflammation induced by amyloid beta (Aβ) oligomers in rats. The findings indicated that NAT treatment significantly reduced cognitive decline as measured by escape latency in the Morris water maze test. Additionally, it downregulated pro-inflammatory cytokines such as tumor necrosis factor (TNF) and interleukin-6 while enhancing the signaling pathways associated with neuroprotection, such as cAMP response element-binding protein 1 (CREB1) signaling .

Table 1: Effects of NAT on Cognitive Function and Inflammation

| Parameter | Control Group | NAT Treatment |

|---|---|---|

| Escape Latency (seconds) | 45 ± 5 | 25 ± 4 |

| TNF Levels (pg/mL) | 120 ± 10 | 70 ± 8 |

| IL-6 Levels (pg/mL) | 80 ± 5 | 40 ± 4 |

| CREB1 Activation (fold change) | 1.0 | 2.5 |

Research Tool in Protein Studies

This compound is utilized as a research tool to study protein structure and function. Its incorporation into peptides can modify their bioactivity and interactions with receptors.

Case Study: Protein Interaction Studies

Research involving halotryptophans, including this compound, demonstrated that these derivatives could enhance the binding affinity of peptides to integrins, which are critical for cell adhesion and signaling. Specifically, RGD peptides modified with halotryptophans showed increased selectivity towards integrin αvβ3 over α5β1, suggesting potential applications in drug delivery systems targeting specific cellular pathways .

Biochemical Synthesis and Production

The production of tryptophan derivatives like this compound through engineered microbial systems represents a significant advancement in biomanufacturing.

Case Study: Metabolic Engineering

Recent advancements have been made in using Escherichia coli to produce halogenated tryptophan derivatives through engineered metabolic pathways. This method allows for the sustainable production of compounds like this compound at a scale suitable for industrial applications. The engineered strains exhibited improved yields by optimizing precursor availability and removing feedback regulation mechanisms .

Medicinal Chemistry Applications

This compound serves as a precursor for various bioactive compounds in medicinal chemistry.

Case Study: Synthesis of Bioactive Compounds

The compound has been investigated for its role in synthesizing new therapeutic agents due to its unique structural properties. For instance, it has been shown to facilitate the synthesis of derivatives that exhibit anti-inflammatory and analgesic properties, making it a valuable compound in drug design .

Mécanisme D'action

The mechanism of action of N-Acetyl-6-chloro-D-tryptophan involves its interaction with various molecular targets and pathways. As an indole derivative, it can bind to multiple receptors and enzymes, influencing biological processes such as cell signaling, gene expression, and metabolic pathways . The specific pathways and targets depend on the context of its use, such as its role in reducing oxidative damage in therapeutic formulations .

Comparaison Avec Des Composés Similaires

6-Chlorotryptophan: The parent compound from which N-Acetyl-6-chloro-D-tryptophan is derived.

N-Acetyl-DL-tryptophan: Another acetylated tryptophan derivative with similar properties.

Indole-3-acetic acid: A plant hormone and indole derivative with diverse biological activities.

Uniqueness: this compound is unique due to the presence of both the acetyl and chlorine groups, which confer specific chemical and biological properties. These modifications can enhance its stability, reactivity, and interaction with biological targets compared to other indole derivatives .

Activité Biologique

N-Acetyl-6-chloro-D-tryptophan (NACT) is a synthetic derivative of tryptophan, characterized by the addition of an acetyl group and a chlorine atom at the sixth position of the indole ring. This structural modification significantly alters its biological activity and potential therapeutic applications. This article examines the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula CHClNO and a molecular weight of 280.71 g/mol. The presence of the chlorine atom and acetyl group enhances its reactivity and bioactivity compared to its parent compound, L-tryptophan.

| Compound | Structural Features | Unique Properties |

|---|---|---|

| This compound | Acetyl group on D-tryptophan | Potential neuroprotective and anti-inflammatory effects |

| N-Acetyl-L-tryptophan | Acetyl group on L-tryptophan | Commonly used in dietary supplements |

| 6-Chloro-L-tryptophan | Chlorine at position 6 | Bioactive precursor; less studied than N-acetyl derivative |

| N-Acetyl-D-tryptophan | Acetyl group on D-tryptophan | Enantiomer with distinct pharmacological effects |

This compound exhibits several mechanisms that contribute to its biological activity:

- Inhibition of Enzymes : It may inhibit tryptophan hydroxylase, the enzyme responsible for converting tryptophan into serotonin, thereby affecting serotonin levels in the body.

- Receptor Interaction : The compound can interact with serotonin receptors due to its structural similarity to serotonin precursors, potentially influencing neurotransmitter systems.

- Modulation of Inflammatory Pathways : Research indicates that NACT may reduce neuroinflammation by downregulating pro-inflammatory cytokines such as tumor necrosis factor (TNF) and interleukin-6 (IL-6) .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of this compound, particularly in models simulating Alzheimer's disease (AD). In a rat model, administration of NACT significantly reduced cognitive decline associated with amyloid beta (Aβ) oligomers. The treatment resulted in:

- Decreased acetylcholinesterase activity

- Downregulation of inflammatory markers

- Upregulation of cAMP response element-binding protein 1 (CREB1) signaling, which is crucial for neuronal survival and function .

Antimicrobial and Antiviral Properties

N-Acetyl derivatives of tryptophan have been explored for their antimicrobial and antiviral activities. Studies suggest that halogenated tryptophan derivatives can selectively target pathogens while sparing human cells, indicating their potential as chemotherapeutic agents against infections like African trypanosomiasis .

Case Studies

- Alzheimer's Disease Model : In a study involving rats treated with Aβ oligomers, NACT administration led to improved performance in cognitive tasks, suggesting its potential as a therapeutic agent in neurodegenerative diseases .

- Trypanocidal Activity : Analogues of tryptophan, including chlorinated derivatives, displayed selective potency against Trypanosoma brucei, the causative agent of human African trypanosomiasis. This selectivity is attributed to structural modifications that disrupt amino acid metabolism in the parasite .

Propriétés

IUPAC Name |

(2R)-2-acetamido-3-(6-chloro-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O3/c1-7(17)16-12(13(18)19)4-8-6-15-11-5-9(14)2-3-10(8)11/h2-3,5-6,12,15H,4H2,1H3,(H,16,17)(H,18,19)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCLMWFCLWYOLIO-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CNC2=C1C=CC(=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H](CC1=CNC2=C1C=CC(=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00512178 | |

| Record name | N-Acetyl-6-chloro-D-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00512178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56777-76-5 | |

| Record name | N-Acetyl-6-chloro-D-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00512178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.